2-Ethyl-3,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,4-difluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C9H8F2O2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, along with an ethyl group at the 2nd position. Fluorinated benzoic acids, including this compound, are known for their unique chemical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-difluorobenzoic acid can be achieved through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid in the presence of copper catalysts. This reaction is typically conducted in N-methyl-2-pyrrolidone or dimethyl acetamide as solvents . Another method involves the oxidation of the corresponding toluene derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale decarboxylation processes using specialized reactors and optimized reaction conditions to ensure high yield and purity. The use of copper catalysts and appropriate solvents is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,4-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
2-Ethyl-3,4-difluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in biochemical processes. The ethyl group at the 2nd position also contributes to its unique binding properties .
Comparison with Similar Compounds
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
Comparison: 2-Ethyl-3,4-difluorobenzoic acid is unique due to the presence of both an ethyl group and two fluorine atoms, which impart distinct chemical and physical properties. Compared to other fluorinated benzoic acids, it exhibits higher stability and reactivity, making it suitable for a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-ethyl-3,4-difluorobenzoic acid |
InChI |
InChI=1S/C9H8F2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
CTQAVAQOYFHDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.